

4-Bromo-2-chlorothiazole CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Bromo-2-chlorothiazole*

Cat. No.: *B1279618*

[Get Quote](#)

An In-depth Technical Guide to 4-Bromo-2-chlorothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Bromo-2-chlorothiazole**, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its chemical properties, synthesis, spectroscopic data, and applications, with a focus on its role as a versatile building block in the development of novel therapeutic agents.

Core Compound Information

CAS Number: 92977-45-2

Molecular Formula: $C_3HBrClNS$

Physicochemical Properties

Property	Value	Reference
Molecular Weight	198.47 g/mol	[1]
Synonyms	2-Chloro-4-bromothiazole, 4-Bromo-2-chloro-1,3-thiazole	[1]
Appearance	Not specified in literature; likely a liquid or low-melting solid.	
Storage	Store in a dry, sealed place, under inert atmosphere, and refrigerated.	[1]

Synthesis and Experimental Protocols

While specific, detailed synthesis protocols for **4-Bromo-2-chlorothiazole** are not extensively published in peer-reviewed literature, its synthesis can be approached through established methods for halogenating thiazole rings. The Hantzsch thiazole synthesis is a foundational method for creating the core thiazole ring, which can then be subjected to selective halogenation.[\[2\]](#)

A general approach for synthesizing 2,4-disubstituted thiazoles often involves the reaction of a thioamide with an α -haloketone.[\[2\]](#)[\[3\]](#) For a dihalogenated thiazole like **4-Bromo-2-chlorothiazole**, multi-step sequences involving selective bromination and chlorination are necessary.

Representative Experimental Protocol: Synthesis of 2-amino-4-substituted thiazoles

The following is a generalized and analogous protocol for the synthesis of a related class of compounds, 2-amino-4-substituted thiazoles, which illustrates the fundamental cyclization reaction. This can be a precursor to further halogenation steps.

Reaction: Condensation of a substituted phenacyl bromide with thiourea.[\[4\]](#)

Materials:

- Substituted phenacyl bromide (1.0 mmol)
- Thiourea (1.2 mmol)
- Copper silicate catalyst (10 mol%)
- Ethanol (5 mL)

Procedure:

- In a round-bottom flask, combine the substituted phenacyl bromide, thiourea, and copper silicate catalyst in ethanol.[4]
- Reflux the reaction mixture at 78°C.[4]
- Monitor the reaction progress using thin-layer chromatography (TLC).[4]
- Upon completion, filter the reaction mixture to remove the heterogeneous catalyst.[4]
- Pour the filtrate over crushed ice to precipitate the solid product.[4]
- Collect the product by filtration, wash with cold water, and dry.[4]

Further electrophilic halogenation, for instance with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), on a suitable thiazole precursor would be a logical subsequent step to install the bromo and chloro substituents at the 4 and 2 positions, respectively.

Spectroscopic Data

Detailed spectroscopic data for **4-Bromo-2-chlorothiazole** is not publicly available in comprehensive databases. However, based on the analysis of structurally similar compounds, such as 2,4-dibromothiazole and other substituted thiazoles, the expected spectral characteristics can be inferred.

Expected ¹H NMR and ¹³C NMR Data

Nucleus	Expected Chemical Shift (ppm)	Notes
¹ H NMR	~7.5 - 8.0 (singlet)	The single proton at the C5 position is expected to appear as a singlet in the aromatic region of the spectrum.
¹³ C NMR	~150-160 (C2), ~120-130 (C4), ~115-125 (C5)	The carbon atoms attached to the heteroatoms and halogens will be significantly shifted. C2, bonded to both nitrogen and chlorine, would be the most downfield.

Note: These are estimated values and actual experimental data may vary.

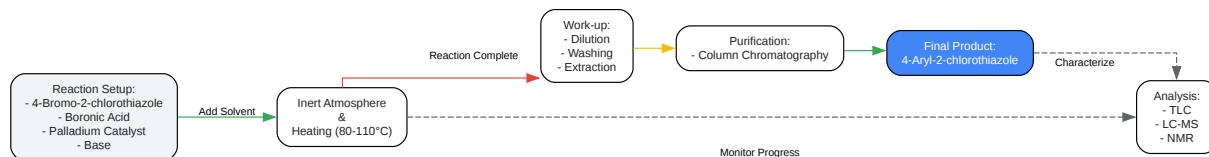
Applications in Research and Drug Development

Halogenated thiazoles, including **4-Bromo-2-chlorothiazole**, are valuable intermediates in medicinal chemistry. The presence of two distinct halogen atoms allows for selective functionalization through various cross-coupling reactions, making this molecule a versatile scaffold for building more complex structures.

Role as a Bioisostere

The thiazole ring is often used as a bioisostere for other aromatic rings, such as phenyl or pyridine rings, in drug design.^{[5][6]} Bioisosteric replacement can improve a compound's metabolic stability, solubility, and target-binding affinity.^[5]

Use in Kinase Inhibitor Synthesis

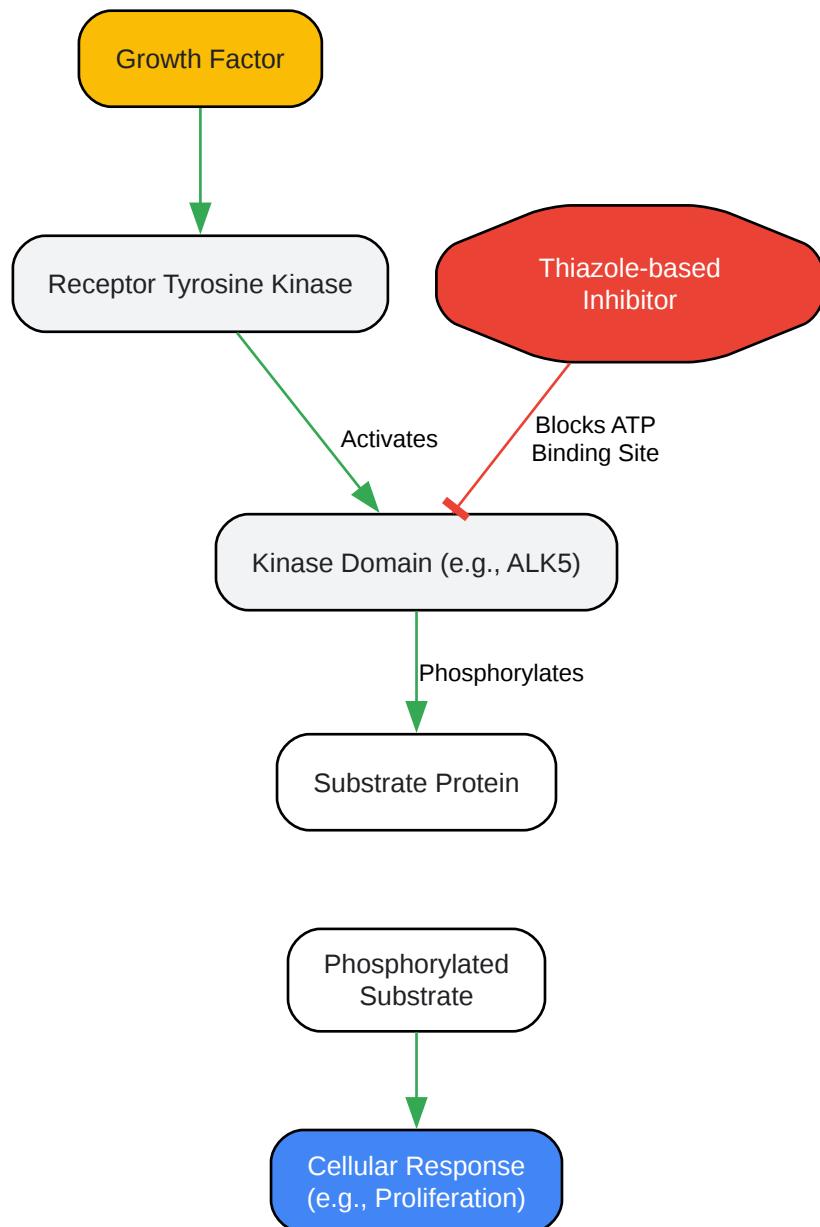

The thiazole moiety is a common feature in many protein kinase inhibitors used in cancer therapy.^{[7][8][9]} Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.^{[7][9]} **4-Bromo-2-chlorothiazole** can serve as a starting material for the synthesis of novel kinase inhibitors, where the bromo and chloro groups can be replaced with various substituents to optimize biological activity.^{[8][10]}

The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[11][12] This allows for the introduction of a wide range of aryl and heteroaryl groups, which is a common strategy in the development of kinase inhibitors to explore the structure-activity relationship (SAR).

Mandatory Visualizations

Experimental Workflow: Suzuki Coupling

The following diagram illustrates a general experimental workflow for a Suzuki-Miyaura cross-coupling reaction, a key application of **4-Bromo-2-chlorothiazole** in medicinal chemistry.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Signaling Pathway Context: Kinase Inhibition

This diagram illustrates the conceptual role of a thiazole-based inhibitor, synthesized from a precursor like **4-Bromo-2-chlorothiazole**, in blocking a generic kinase signaling pathway.

[Click to download full resolution via product page](#)

Caption: Mechanism of kinase pathway inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Aromatic Bioisosteres | Cambridge MedChem Consulting
[cambridgemedchemconsulting.com]
- 6. Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design and synthesis of novel thiazole-derivatives as potent ALK5 inhibitors - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN101952282A - Thiazole derivatives useful as PI 3 kinase inhibitors - Google Patents
[patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs yonedalabs.com
- To cite this document: BenchChem. [4-Bromo-2-chlorothiazole CAS number and molecular formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1279618#4-bromo-2-chlorothiazole-cas-number-and-molecular-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com